4-[(2-Methylpyrimidin-4-yl)oxy]aniline
Description
Properties
IUPAC Name |
4-(2-methylpyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-13-7-6-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGCHZCUVIVICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Preparation of 2,4-dichloropyrimidine derivatives: Commercially available or synthesized via chlorination of pyrimidine precursors.
- Selective substitution at the 4-position: The 4-chloro group is more reactive towards nucleophiles such as amines or phenols, enabling regioselective substitution.
- Introduction of the oxy group: The phenolic nucleophile, such as 4-aminophenol or its derivatives, reacts with the 4-chloropyrimidine under basic conditions, forming the pyrimidin-4-yl ether.
Representative Reaction:
2,4-dichloropyrimidine + 4-aminophenol → 4-[(2-methylpyrimidin-4-yl)oxy]aniline
Note: For the methyl substitution at the 2-position, methylation can be performed prior to or after the pyrimidine core synthesis.
Suzuki–Miyaura Cross-Coupling for Aromatic Functionalization
This method involves coupling of a pyrimidinyl boronic acid or ester with aryl halides to extend the aromatic system or introduce specific substituents.
Process Overview:
- Preparation of 2-chloropyrimidin-4-amine intermediates: Synthesized via chlorination and subsequent amination.
- Coupling with aromatic boronic acids: Using Pd(0) catalysts (e.g., Pd(PPh₃)₄), in the presence of bases like potassium carbonate, under reflux conditions.
- Formation of the amino-aryl linkage: Leading to the desired aminoaryl pyrimidine derivatives.
Example:
2,4-dichloropyrimidine + (3-nitrophenyl)boronic acid → 4-(3-nitrophenyl)pyrimidin-4-amine
Reduction and Hydrolysis for Final Functionalization
Post-coupling, reduction of nitro groups to amino groups is performed using catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere). Hydrolysis of nitrile or ester functionalities may also be employed to introduce amino groups or hydroxyl functionalities.
Typical Conditions:
- Catalytic hydrogenation: Using Pd/C, at room temperature or slightly elevated temperatures.
- Hydrolysis of nitriles: Using aqueous acids or bases, under controlled conditions to yield primary amines.
Alternative Route: Multi-step Synthesis via Intermediates
A multistep route involves synthesizing intermediates such as 2-(2-methylpyrimidin-4-yl)phenols , followed by etherification with amino groups.
Sample Sequence:
- Step 1: Synthesis of methylated pyrimidine core via methylation of pyrimidine derivatives.
- Step 2: Formation of phenolic intermediates via substitution reactions.
- Step 3: Etherification of phenolic intermediates with aminoalkyl halides or related derivatives under basic conditions.
Data Table: Summary of Preparation Methods
Research Findings and Notes:
- The synthesis of This compound is often achieved via regioselective substitution on pyrimidine cores, favoring the 4-position due to electronic factors.
- The use of Suzuki coupling provides a versatile pathway for introducing various aromatic substituents, enabling structural modifications.
- Hydrogenation of nitro precursors is a common step for converting nitro groups to amino groups, facilitating subsequent etherification or coupling reactions.
- Patents such as WO2014188453A2 describe novel processes involving chlorination and coupling strategies, emphasizing the importance of regioselectivity and functional group compatibility in synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpyrimidin-4-yl)oxy]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products
The major products formed from these reactions include quinone derivatives (oxidation), reduced aniline derivatives (reduction), and various substituted aniline derivatives (substitution) .
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-[(2-Methylpyrimidin-4-yl)oxy]aniline serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows it to act as a building block in the development of new materials and compounds .
Biology
Research has indicated that this compound exhibits significant biological activity. Notably, it has been studied for its antimicrobial and anti-inflammatory properties :
- Antimicrobial Activity : Preliminary studies suggest that this compound may be effective against various bacterial strains, indicating its potential for developing new antimicrobial agents .
- Anti-inflammatory Effects : The compound is believed to inhibit enzymes associated with inflammatory processes, such as cyclooxygenase (COX). In vitro studies have shown that similar pyrimidine derivatives can significantly suppress COX enzyme activity, suggesting a robust anti-inflammatory response .
Medicine
This compound is under investigation as a potential pharmaceutical agent. Current research focuses on its ability to modulate specific biological pathways, which could lead to the development of drugs targeting inflammation and microbial resistance .
Case Study 1: Anti-inflammatory Properties
A recent study explored the anti-inflammatory effects of derivatives similar to this compound using carrageenan-induced paw edema models in rats. The results demonstrated a significant reduction in edema compared to control groups, supporting the compound's potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, researchers tested the efficacy of this compound against various bacterial strains. The findings indicated that the compound exhibited notable antibacterial activity, paving the way for its application in developing new antimicrobial therapies .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to either the pyrimidine ring or the aniline group can enhance its potency and selectivity. For instance:
- Electron-donating groups on the pyrimidine ring have been associated with increased anti-inflammatory activity.
This knowledge can guide future research aimed at developing more effective derivatives with enhanced therapeutic profiles .
Mechanism of Action
The mechanism of action of 4-[(2-Methylpyrimidin-4-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Modifications and Key Features
The following table compares 4-[(2-Methylpyrimidin-4-yl)oxy]aniline with structurally related pyrimidine derivatives:
Key Findings and Trends
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Compounds like 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline (CF₃ group) exhibit increased lipophilicity, which may enhance membrane permeability and target binding .
Crystallography and Stability :
- The 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline analog demonstrates intermolecular N-H⋯N hydrogen bonds, which stabilize its crystal lattice and may influence solid-state bioavailability .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline HCl ) are commonly employed to enhance aqueous solubility, a critical factor for in vivo efficacy .
Positional Isomerism :
Antitumor Potential
- Pyrimidine derivatives with N-H groups (e.g., 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline ) show promise in inhibiting tyrosine kinases, a mechanism leveraged in drugs like imatinib .
- The trifluoromethyl -substituted analog () is hypothesized to mimic ATP in kinase binding pockets due to its size and electronegativity .
Biological Activity
4-[(2-Methylpyrimidin-4-yl)oxy]aniline is a chemical compound with significant potential in biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁N₃O
- Molecular Weight : 201.23 g/mol
- CAS Number : 1283979-71-4
The compound features a pyrimidine moiety linked to an aniline structure, which is pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate the activity of various biological pathways, particularly those involved in inflammation and microbial resistance:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory processes, such as cyclooxygenase (COX) enzymes. In vitro studies have shown that derivatives of similar structures exhibit significant COX-1 and COX-2 inhibition, indicating potential anti-inflammatory properties .
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains, suggesting its application in developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. Studies have reported that similar pyrimidine derivatives significantly suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in RAW264.7 cells, indicating a robust anti-inflammatory response .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Cytotoxicity | Potential cytotoxic effects on cancer cells |
Case Study: Anti-inflammatory Properties
In a recent study, derivatives similar to this compound were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to control groups, supporting the compound's potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring or the aniline group can enhance its potency and selectivity:
- Electron-donating groups on the pyrimidine ring have been associated with increased anti-inflammatory activity.
- Substituents at specific positions on the aniline structure can influence both the pharmacokinetics and pharmacodynamics of the compound.
Q & A
Basic: What are the established synthetic routes for 4-[(2-Methylpyrimidin-4-yl)oxy]aniline, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions between substituted pyrimidines and aniline derivatives. For example, describes a protocol using 4-chloro-2-(6-chloropyrimidin-4-yl)aniline under reflux conditions with a base (e.g., NaOH) in toluene, yielding the target compound (LCMS: m/z 245 [M+H]⁺, HPLC retention time: 0.75 minutes) . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene minimizes side reactions.
- Temperature : Reflux (~108°C) ensures sufficient activation energy for substitution.
- Purification : HPLC or recrystallization (e.g., methanol) is critical for isolating high-purity product .
Yield optimization requires stoichiometric control of reagents and monitoring reaction progress via TLC or LCMS.
Advanced: How can researchers resolve discrepancies in reported spectral data (e.g., LCMS, NMR) for this compound?
Answer:
Discrepancies may arise from impurities, tautomerism, or solvent effects. A methodological approach includes:
- Cross-validation : Compare LCMS (m/z 245 [M+H]⁺ in ) with high-resolution mass spectrometry (HRMS) for exact mass confirmation .
- NMR analysis : Assign peaks using ¹H-¹H COSY and HSQC to distinguish aromatic protons (e.g., pyrimidinyl vs. aniline signals).
- Crystallography : Use single-crystal X-ray diffraction (SHELXL, as in ) to confirm regiochemistry and rule out structural isomers .
- Control experiments : Repeat synthesis under standardized conditions (e.g., ’s 48% yield protocol) to verify reproducibility .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Chromatography : HPLC (e.g., retention time 0.75 minutes, ) ensures purity .
- Spectroscopy :
- LCMS : Confirms molecular ion (m/z 245 [M+H]⁺) and detects byproducts.
- ¹³C NMR : Identifies carbonyl and aromatic carbons (pyrimidinyl C=O at ~160 ppm).
- Elemental analysis : Validates C, H, N composition.
- Melting point : Consistency with literature (e.g., 110°C in ) indicates purity .
Advanced: How can crystallographic data (e.g., SHELX refinement) address uncertainties in the compound’s molecular geometry?
Answer:
SHELX programs ( ) are pivotal for resolving bond angles, torsion angles, and intermolecular interactions:
- Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature reduces thermal motion artifacts.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks.
- Validation : Check R-factor (<5%), residual density maps, and CIF files against databases (e.g., Cambridge Structural Database).
Example: Pyrimidinyl-oxyaniline derivatives often show planar geometry, with dihedral angles <10° between aromatic rings .
Basic: What are the documented biological or pharmacological research applications of this compound?
Answer:
While direct applications are not detailed in the evidence, structurally related aniline-pyrimidine hybrids are explored as kinase inhibitors (e.g., ’s Afatinib precursor) . Potential research directions include:
- Structure-activity relationships (SAR) : Modifying the pyrimidine methyl group or aniline substituents to enhance binding affinity.
- Enzyme inhibition assays : Testing against tyrosine kinases (e.g., EGFR) using in vitro kinase activity assays .
Advanced: How can researchers mitigate low yields in multistep syntheses involving this compound?
Answer:
Low yields (e.g., 48% in ) often stem from competing side reactions or unstable intermediates. Strategies include:
- Protecting groups : Temporarily shield the aniline NH₂ during pyrimidine coupling (e.g., Boc protection, ) .
- Catalysis : Use Pd-based catalysts for Suzuki-Miyaura coupling to improve regioselectivity.
- In situ monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Advanced: What computational methods support the design of derivatives with enhanced properties?
Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection.
- Molecular docking : Models interactions with target proteins (e.g., kinases in ) to prioritize synthetic targets .
- QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using regression analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
